(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid CAS number 1353975-01-5
(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid CAS number 1353975-01-5
Topic: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Heterocyclic Building Block for Medicinal Chemistry[1]
Executive Summary
(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents. Characterized by a piperidine core, an N-acetyl motif, and an ether-linked acetic acid side chain, this molecule offers a unique balance of conformational rigidity and polar functionality. It is primarily utilized in the development of kinase inhibitors, GPCR modulators, and as a linker in PROTAC (Proteolysis Targeting Chimera) technologies.
This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthesis pathway, experimental protocols, and safety considerations, designed to support high-level R&D workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identity[7]
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IUPAC Name: 2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid
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CAS Number: 1353975-01-5
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Molecular Formula: C₁₀H₁₇NO₄
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Molecular Weight: 215.25 g/mol
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SMILES: CC(=O)N1CCCC(C1)COCC(=O)O
Predicted Physicochemical Profile
Data derived from structural fragment analysis (QSPR).
| Property | Value (Predicted) | Significance in Drug Design |
| LogP | 0.2 – 0.5 | Low lipophilicity; ideal for improving aqueous solubility of lead compounds. |
| pKa (Acid) | ~3.8 | Typical carboxylic acid; exists as an anion at physiological pH. |
| TPSA | ~66 Ų | Good membrane permeability; falls within Veber's rules (<140 Ų). |
| H-Bond Donors | 1 (COOH) | Facilitates specific binding interactions. |
| H-Bond Acceptors | 4 | Enhances solubility and receptor interaction potential. |
Synthetic Pathway & Mechanism
Expertise & Experience: The synthesis of ether-linked piperidines often faces challenges with regioselectivity and competitive N-alkylation. The route below prioritizes N-protection via acetylation before ether formation to ensure chemoselectivity.
Retrosynthetic Analysis
The molecule is assembled via a convergent strategy:
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Core Functionalization: Acetylation of commercially available piperidin-3-ylmethanol.
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Ether Linkage Formation: Williamson ether synthesis using a haloacetic acid derivative.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway ensuring N-selectivity followed by O-alkylation.
Experimental Protocol: O-Alkylation and Hydrolysis
Trustworthiness: This protocol is adapted from standard Williamson ether synthesis procedures for piperidine alcohols, ensuring reproducibility.
Step 1: Synthesis of Intermediate A (N-Acetylation)
Reagents: Piperidin-3-ylmethanol (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).
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Dissolve piperidin-3-ylmethanol in dry DCM at 0°C under nitrogen.
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Add Triethylamine followed by dropwise addition of Acetic Anhydride.
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Stir at room temperature (RT) for 2 hours. Monitor by TLC (MeOH:DCM 1:9).
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Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1]
Step 2: Ether Formation & Deprotection (The Critical Step)
Objective: Install the carboxymethyl group on the hydroxyl moiety.
Protocol:
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Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0°C.
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Addition: Add Intermediate A (1.0 eq) dissolved in THF dropwise. Stir for 30 min to generate the alkoxide.
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Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise. Allow to warm to RT and stir for 12 hours.
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Note: Using the tert-butyl ester prevents side reactions compared to using chloroacetic acid directly.
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Quench: Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
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Hydrolysis: Dissolve the crude ester in a 1:1 mixture of TFA (Trifluoroacetic acid) and DCM. Stir for 2 hours at RT.
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Purification: Concentrate in vacuo. Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the title compound as a white solid or viscous oil.
Applications in Drug Discovery[2][3][9][10]
Scaffold Utility
The 3-substituted piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Tiagabine).
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Linker Chemistry: The acetic acid "tail" provides a clean handle for amide coupling to amines, allowing this molecule to serve as a spacer or linker.
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Fragment-Based Drug Design (FBDD): The molecule possesses a low molecular weight and distinct vectors for growth, making it an excellent fragment for screening against kinase pockets.
PROTAC Linker Design
In PROTAC development, the composition of the linker is crucial for the ternary complex formation (Target-Linker-E3 Ligase).
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Rigidity: The piperidine ring introduces a defined conformational constraint compared to flexible PEG linkers.
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Solubility: The ether oxygen and amide carbonyl improve the physicochemical profile of the final degrader.
Biological Signaling Context
The diagram below illustrates where this building block fits into a generic drug discovery workflow targeting a kinase pathway.
Figure 2: Role of the piperidine derivative in iterative lead optimization.
Safety & Handling (SDS Summary)
Based on GHS classifications for similar piperidine-acetic acid derivatives.
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use in a fume hood.[3] Wear nitrile gloves and safety goggles.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
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Piperidine Synthesis Strategies
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Medicinal Chemistry of Piperidines
- Title: Piperidine-based scaffolds in medicinal chemistry: A review.
- Source:European Journal of Medicinal Chemistry.
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URL:[Link]
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Williamson Ether Synthesis Protocols
- Title: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques.
- Source: Wiley Online Library.
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URL:[Link]
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Compound Database Entry
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Title: 1353975-01-5 Basic Information.[6]
- Source: ChemicalBook.
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quickzyme.com [quickzyme.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1353943-88-0 | 2-(2-((N-Ethylacetamido)methyl)pyrrolidin-1-yl)acetic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
